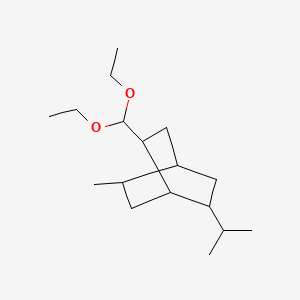
N-(2,1-Benzisothiazol-3-yl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1-Benzisothiazol-3-yl)octanamide is a chemical compound that belongs to the class of benzisothiazole derivatives. Benzisothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzisothiazole ring attached to an octanamide group, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)octanamide typically involves the reaction of 2-aminobenzenethiol with octanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the benzisothiazole ring. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzisothiazole derivatives
Substitution: Substituted benzisothiazole derivatives
Wissenschaftliche Forschungsanwendungen
N-(2,1-Benzisothiazol-3-yl)octanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties. Additionally, the compound may interfere with cellular signaling pathways, leading to its potential therapeutic effects in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,2-Benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)acetamides: Known for their antimicrobial activity against bacteria and algae.
1,2-Benzisothiazol-3-one derivatives: Widely used as preservatives and antimicrobial agents.
Uniqueness
N-(2,1-Benzisothiazol-3-yl)octanamide stands out due to its unique octanamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
67019-26-5 |
|---|---|
Molekularformel |
C15H20N2OS |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
N-(2,1-benzothiazol-3-yl)octanamide |
InChI |
InChI=1S/C15H20N2OS/c1-2-3-4-5-6-11-14(18)16-15-12-9-7-8-10-13(12)17-19-15/h7-10H,2-6,11H2,1H3,(H,16,18) |
InChI-Schlüssel |
JCMYZZPPHSHZQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1=C2C=CC=CC2=NS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)




![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)








